2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyridine ring substituted with a chloro and hydrazino group, a sulfonyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach starts with the preparation of 2-chloro-6-hydrazinopyridine, which can be synthesized by reacting 2-chloro-6-nitropyridine with hydrazine hydrate under reflux conditions . The resulting 2-chloro-6-hydrazinopyridine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the tetrahydroisoquinoline moiety is introduced through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, sulfonyl chlorides for sulfonylation, and various nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in solvents like ethanol or methanol, and the use of catalysts such as palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution of the chloro group can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl group can enhance the compound’s binding affinity to certain receptors, while the tetrahydroisoquinoline moiety can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-hydrazinopyridine: Shares the pyridine ring and hydrazino group but lacks the sulfonyl and tetrahydroisoquinoline moieties.
Sulfonyl Pyridines: Compounds with a sulfonyl group attached to a pyridine ring, but without the hydrazino and tetrahydroisoquinoline groups.
Tetrahydroisoquinoline Derivatives: Compounds containing the tetrahydroisoquinoline moiety but lacking the pyridine ring and its substituents.
Uniqueness
2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[6-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-14-12(5-6-13(17-14)18-16)22(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRXBVAMMMMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=C(C=C3)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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